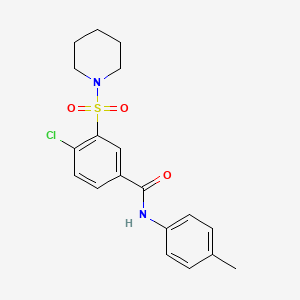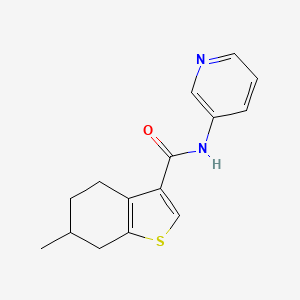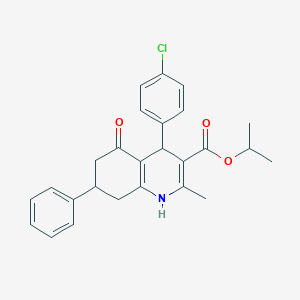
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of quinoline, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively researched.
作用機序
The mechanism of action of 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline involves its ability to interact with various biological molecules such as enzymes, proteins, and DNA. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thus reducing inflammation. It also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline possesses various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has the ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to possess antioxidant properties, which help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the specific role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成法
The synthesis of 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline has been achieved using different methods. One of the most common methods involves the reaction of 2-methyl-4-phenyl-1,2-dihydroquinoline with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in good yield.
科学的研究の応用
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline has been studied for its potential applications in various fields of science. In the medical field, it has been shown to possess anti-inflammatory and antioxidant properties. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-phenyl-1-(2,2,4-trimethylquinolin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-5-18(17-11-7-6-8-12-17)21(24)23-20-14-10-9-13-19(20)16(2)15-22(23,3)4/h6-15,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXZMDQNEOKMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide](/img/structure/B5212918.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)


![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)
![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)


![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)